4-Carbamoylfuran-2-carboxylic acid

描述

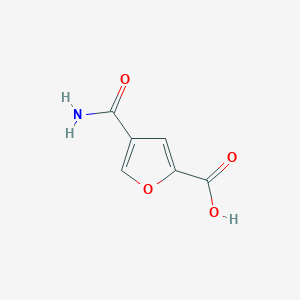

4-Carbamoylfuran-2-carboxylic acid is a chemical compound with the molecular formula C6H5NO4 and a molecular weight of 155.11 g/mol. It is a derivative of furan, a heterocyclic organic compound, and contains both carbamoyl and carboxylic acid functional groups

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Carbamoylfuran-2-carboxylic acid typically involves the reaction of furan derivatives with appropriate reagents to introduce the carbamoyl and carboxylic acid groups. One common method is the reaction of furan with chloroformates followed by hydrolysis to introduce the carbamoyl group, and subsequent oxidation to form the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. The process may also include purification steps to ensure the final product meets quality standards.

化学反应分析

Types of Reactions: 4-Carbamoylfuran-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of furan-2,5-dicarboxylic acid.

Reduction: Reduction reactions can produce 4-carbamoylfuran-2-ol.

Substitution: Substitution reactions can result in the formation of various substituted furan derivatives.

科学研究应用

Chemical Properties and Structure

4-Carbamoylfuran-2-carboxylic acid is characterized by a furan ring substituted with a carboxylic acid and a carbamoyl group. This unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Antimicrobial Activity

One of the primary applications of this compound is in the development of antimicrobial agents. Studies have indicated that derivatives of this compound exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, research has shown that certain derivatives possess minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting their potential as new therapeutic agents.

Case Study: Antimycobacterial Activity

A recent study demonstrated that derivatives of this compound exhibited potent antimycobacterial activity against Mycobacterium tuberculosis and M. smegmatis. The most effective derivative showed an MIC of 1.25 μg/mL, indicating strong potential for further development as an anti-TB drug .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Derivative A | 1.25 | High |

| Derivative B | 5.0 | Moderate |

| Derivative C | 10.0 | Low |

Anti-inflammatory Properties

Research has also explored the anti-inflammatory properties of this compound. Preliminary findings suggest that it may inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases.

Organic Synthesis Applications

This compound serves as an important building block in the synthesis of various organic compounds. Its ability to participate in condensation reactions makes it useful for creating complex molecules in a more efficient manner.

Synthesis of Bioactive Compounds

The compound has been employed as a precursor in the synthesis of bioactive heterocycles, which are essential in pharmaceutical chemistry. Its use in multi-component reactions has been shown to yield high product yields under mild conditions.

Case Study: Synthesis of Heterocycles

In one study, this compound was utilized to synthesize a series of novel heterocycles that displayed promising biological activities. The reaction conditions were optimized to enhance yield and reduce reaction time, demonstrating the compound's utility in synthetic methodologies .

Environmental Applications

Given the increasing focus on green chemistry, the application of this compound in environmentally benign processes is noteworthy. Its use as a catalyst in various organic reactions minimizes waste and improves sustainability.

作用机制

The mechanism by which 4-Carbamoylfuran-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

相似化合物的比较

Furfural

2,5-Furandicarboxylic acid

Furan-2,5-dicarboxylic acid

4-Carbamoylfuran-2-ol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

4-Carbamoylfuran-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a furan ring with a carbamoyl and carboxylic acid functional group, contributing to its biological activity. The presence of these functional groups influences its solubility, reactivity, and interaction with biological systems.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study assessing various derivatives showed that compounds containing furan rings demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were evaluated, revealing that certain derivatives had potent activity against pathogens such as Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 125 | E. coli |

| This compound | 250 | S. aureus |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | 62.37 | HeLa (cancer cell line) |

The data suggests that the structural modifications in the furan derivatives significantly affect their antimicrobial potency.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown selective cytotoxicity against several cancer cell lines, including HeLa and HepG2. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy.

Case Study: Cytotoxicity Evaluation

In a recent study, the cytotoxic effects of this compound were evaluated using the MTT assay. The results indicated an IC50 value indicating effective inhibition of cell proliferation:

- HeLa Cells : IC50 = 64 µg/mL

- HepG2 Cells : IC50 = 150 µg/mL

These findings underscore the compound's potential as an anticancer agent, particularly in targeting cervical and liver cancer cells.

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The presence of the carbamoyl group enhances its interaction with enzymes and receptors that are pivotal in cancer progression and microbial resistance.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-carbamoylfuran-2-carboxylic acid, and how do reaction conditions influence yield?

- The synthesis typically involves nucleophilic substitution or coupling reactions to introduce the carbamoyl group onto the furan-2-carboxylic acid backbone. For example, amidation of 4-chlorofuran-2-carboxylic acid with ammonia under controlled pH (e.g., using a buffer system) can yield the target compound. Reaction temperature (40–80°C) and solvent polarity (e.g., DMF or THF) significantly affect reaction kinetics and purity. Purification via recrystallization or column chromatography is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR can confirm the furan ring structure and carbamoyl substitution pattern (e.g., signals at δ 7.2–7.8 ppm for furan protons).

- IR : A strong absorption band near 1670 cm indicates the carbonyl group of the carbamoyl moiety.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 170.08 for CHNO). X-ray diffraction may resolve crystallographic ambiguities .

Q. What safety protocols are critical when handling this compound in the lab?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. Store in a cool, dry, ventilated area away from incompatible reagents (e.g., strong oxidizers). First-aid measures include rinsing exposed skin with water for 15 minutes and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the structural analysis of this compound?

- DFT calculations (e.g., B3LYP/6-31G*) predict bond lengths, angles, and electronic properties. Compare computed IR/NMR spectra with experimental data to validate structural assignments. For example, discrepancies in carbonyl stretching frequencies may indicate protonation state or solvent effects .

Q. What experimental strategies resolve contradictions in solubility data for this compound?

- Use a tiered approach:

- Solvent screening : Test polar (water, DMSO) vs. nonpolar (hexane) solvents.

- pH-dependent solubility : Adjust pH to deprotonate the carboxylic acid group (e.g., pH > 4.5).

- Hansen solubility parameters : Quantify dispersion, polarity, and hydrogen-bonding contributions to solubility .

Q. How do substituent effects on the furan ring influence the compound’s biological activity?

- Replace the carbamoyl group with other substituents (e.g., methyl, nitro) and evaluate bioactivity via in vitro assays (e.g., antimicrobial testing against E. coli or S. aureus). Structure-activity relationships (SAR) can identify critical functional groups for target binding .

Q. What methods are recommended for assessing the compound’s stability under varying storage conditions?

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Light sensitivity : UV-vis spectroscopy tracks photodegradation products.

- Oxidative stability : Use radical initiators (e.g., AIBN) to simulate oxidative stress .

Q. How can reaction optimization using design of experiments (DOE) improve synthesis scalability?

- Apply factorial design to variables like catalyst loading (5–15 mol%), temperature (50–90°C), and reaction time (6–24 hours). Response surface methodology (RSM) identifies optimal conditions for yield and purity. For example, a central composite design may reveal that 10 mol% catalyst at 70°C maximizes efficiency .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacological potential?

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293).

- Enzyme inhibition : Test against targets like cyclooxygenase-2 (COX-2) using fluorogenic substrates.

- Permeability : Caco-2 cell monolayer assays predict oral bioavailability .

Q. How do analytical method variations (e.g., HPLC vs. LC-MS) impact quantification accuracy?

属性

IUPAC Name |

4-carbamoylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMHKZYGMODJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。